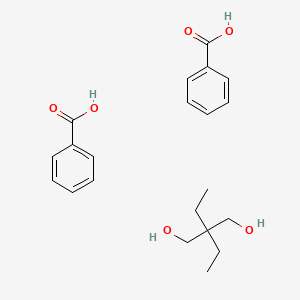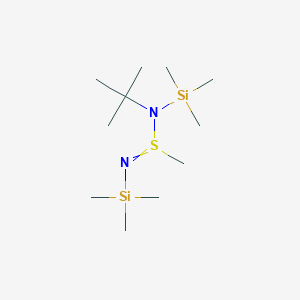
N-tert-Butyl-N,N'-bis(trimethylsilyl)methanesulfinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of tert-butyl and trimethylsilyl groups attached to a methanesulfinimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinimidamide group to amines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide involves its reactivity with various molecular targets. The tert-butyl and trimethylsilyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The sulfinimidamide core can participate in nucleophilic and electrophilic reactions, making it a versatile reagent in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the sulfinimidamide group.
N-tert-Butyldiethanolamine: Contains tert-butyl and diethanolamine groups.
N-tert-Butyldimethylsilylamine: Similar but with dimethylsilyl instead of trimethylsilyl groups.
Uniqueness
N-tert-Butyl-N,N’-bis(trimethylsilyl)methanesulfinimidamide is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide distinct steric and electronic properties. This makes it a valuable reagent in various chemical transformations and applications.
Propiedades
Número CAS |
90210-63-2 |
|---|---|
Fórmula molecular |
C11H30N2SSi2 |
Peso molecular |
278.61 g/mol |
Nombre IUPAC |
2-methyl-N-(S-methyl-N-trimethylsilylsulfinimidoyl)-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C11H30N2SSi2/c1-11(2,3)13(16(8,9)10)14(4)12-15(5,6)7/h1-10H3 |
Clave InChI |
RBNJFNBNACYETP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N([Si](C)(C)C)S(=N[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
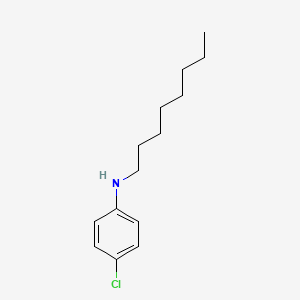

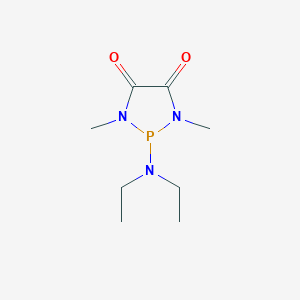
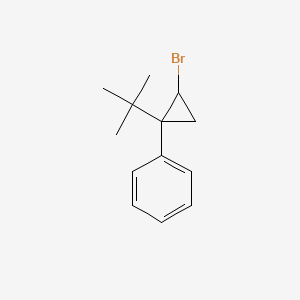


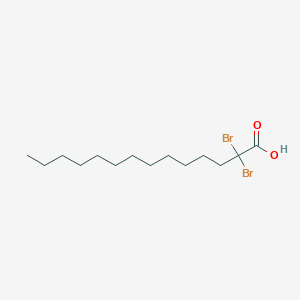
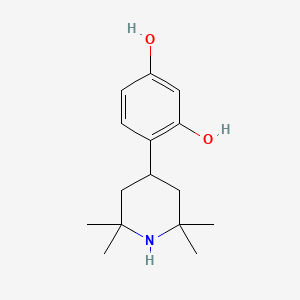
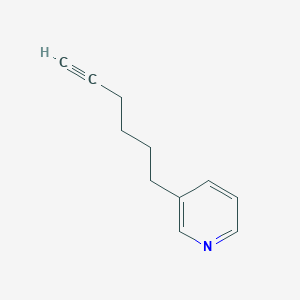
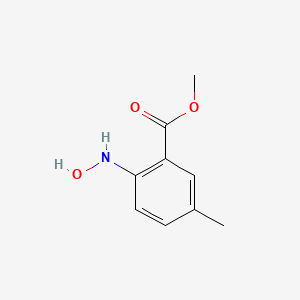
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
![2-[Bis(trimethylsilyl)methyl]-N,N-diethyl-4-methoxybenzamide](/img/structure/B14369345.png)
